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Compound of Interest

Compound Name: 2-Methylpyrimidine

Cat. No.: B1581581 Get Quote

Introduction

2-Methylpyrimidine is a heterocyclic aromatic organic compound with the chemical formula

C₅H₆N₂. As a derivative of pyrimidine, it is a fundamental building block in various chemical

syntheses, particularly in the development of pharmaceuticals and agrochemicals. A thorough

understanding of its structural and electronic properties is crucial for its application in research

and drug development. This technical guide provides a comprehensive overview of the

spectroscopic data of 2-Methylpyrimidine, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and

data interpretation are presented to serve as a valuable resource for researchers and

scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the

structural elucidation of 2-Methylpyrimidine.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of 2-Methylpyrimidine reveals three distinct signals

corresponding to the aromatic protons and the methyl group protons.
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Signal
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

A 8.68 Doublet 4.90 H4, H6

B 7.23 Triplet 4.90 H5

C 2.62 Singlet - -CH₃

Data sourced from Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Interpretation

The downfield chemical shifts of the aromatic protons (H4, H6, and H5) are characteristic of

protons attached to an electron-deficient pyrimidine ring. The protons at the C4 and C6

positions are equivalent due to the molecule's symmetry and appear as a doublet due to

coupling with the H5 proton. The H5 proton appears as a triplet as it is coupled to the two

equivalent protons at C4 and C6. The upfield singlet at 2.62 ppm corresponds to the three

equivalent protons of the methyl group, which are not coupled to any other protons.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of

the molecule. The spectrum of 2-Methylpyrimidine shows four distinct signals, corresponding

to the four unique carbon environments in the molecule.
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167.3 C2

156.9 C4, C6

119.4 C5

25.8 -CH₃
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Note: This is a representative dataset; actual values may vary slightly depending on the solvent

and experimental conditions.

Interpretation

The C2 carbon, being directly attached to two electronegative nitrogen atoms, is the most

deshielded and appears at the lowest field (167.3 ppm). The equivalent C4 and C6 carbons

appear at 156.9 ppm. The C5 carbon is the most shielded of the aromatic carbons, appearing

at 119.4 ppm. The methyl carbon gives a characteristic upfield signal at 25.8 ppm.

Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:

Weigh 5-10 mg of purified 2-Methylpyrimidine.

Transfer the sample to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrumentation and Data Acquisition:

The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H

(e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal of carbon atoms.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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